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Compound of Interest

Compound Name: 2',4'-Dihydroxychalcone

Cat. No.: B1240110 Get Quote

For Immediate Release

This technical guide provides a comprehensive spectroscopic characterization of 2',4'-
Dihydroxychalcone, a flavonoid building block with significant interest in pharmacological

research. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed examination of its structural features through Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction
2',4'-Dihydroxychalcone is a naturally occurring chalcone, a class of compounds that are

precursors to flavonoids and isoflavonoids. Its chemical structure, featuring two aromatic rings

linked by a three-carbon α,β-unsaturated carbonyl system, makes it a versatile scaffold for the

synthesis of various biologically active molecules. A thorough understanding of its

spectroscopic properties is fundamental for its identification, quality control, and the rational

design of novel therapeutic agents.

Spectroscopic Data
The following sections present the key spectroscopic data for 2',4'-Dihydroxychalcone,

summarized in structured tables for clarity and comparative analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1240110?utm_src=pdf-interest
https://www.benchchem.com/product/b1240110?utm_src=pdf-body
https://www.benchchem.com/product/b1240110?utm_src=pdf-body
https://www.benchchem.com/product/b1240110?utm_src=pdf-body
https://www.benchchem.com/product/b1240110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 2',4'-Dihydroxychalcone (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

13.55 s - 2'-OH

10.50 s - 4'-OH

8.10 d 8.8 H-6'

7.85 d 15.6 H-β

7.70 d 15.6 H-α

7.65 - 7.50 m -
H-2, H-3, H-4, H-5, H-

6

6.40 dd 8.8, 2.4 H-5'

6.30 d 2.4 H-3'

Table 2: ¹³C NMR Spectroscopic Data for 2',4'-Dihydroxychalcone (100 MHz, DMSO-d₆)[1]
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Chemical Shift (δ) ppm Assignment

192.1 C=O

165.2 C-2'

164.7 C-4'

144.5 C-β

135.0 C-1

132.9 C-6'

130.5 C-4

129.2 C-2, C-6

128.8 C-3, C-5

121.5 C-α

113.8 C-1'

108.5 C-5'

103.2 C-3'

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 2',4'-Dihydroxychalcone is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for 2',4'-Dihydroxychalcone (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretching (phenolic)

1635 Strong
C=O stretching (α,β-

unsaturated ketone)

1605 Strong C=C stretching (aromatic)

1575 Medium C=C stretching (alkenyl)

1250 Strong C-O stretching (phenol)

830 Strong C-H bending (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2',4'-Dihydroxychalcone (Molecular Weight: 240.26 g/mol ), the electron

ionization (EI) mass spectrum would typically show the following major fragments.

Table 4: Mass Spectrometry Data for 2',4'-Dihydroxychalcone

m/z Relative Intensity Assignment

240 High [M]⁺ (Molecular ion)

239 Moderate [M-H]⁺

163 Moderate
[M - C₆H₅]⁺ (Loss of phenyl

group)

136 High
Retro-Diels-Alder

fragmentation fragment

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
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The following are detailed methodologies for the spectroscopic characterization of 2',4'-
Dihydroxychalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 2',4'-Dihydroxychalcone is dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is

transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

Spectral Width: -2 to 16 ppm.

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline

corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50

ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024-4096.
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Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.

Spectral Width: -10 to 220 ppm.

Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and

baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at

39.52 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 2',4'-Dihydroxychalcone (1-2 mg) is finely ground

with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: A background spectrum of the empty sample compartment is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC).

Data Acquisition:

Instrument: A mass spectrometer with an electron ionization (EI) source.
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Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: 50-500 amu.

Scan Speed: 1 scan/s.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions. The fragmentation pattern is interpreted to confirm the structure of

the compound.

Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2',4'-Dihydroxychalcone.
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Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of 2',4'-Dihydroxychalcone

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Data Archiving
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Blueprint of 2',4'-Dihydroxychalcone: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1240110?utm_src=pdf-body-img
https://www.benchchem.com/product/b1240110?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/GMejCocoZvA
https://www.benchchem.com/product/b1240110#spectroscopic-characterization-of-2-4-dihydroxychalcone-nmr-ir-mass
https://www.benchchem.com/product/b1240110#spectroscopic-characterization-of-2-4-dihydroxychalcone-nmr-ir-mass
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1240110#spectroscopic-characterization-of-2-4-
dihydroxychalcone-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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